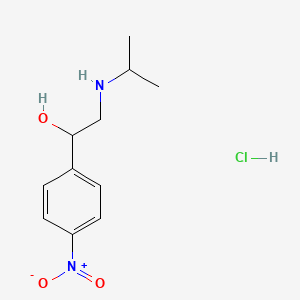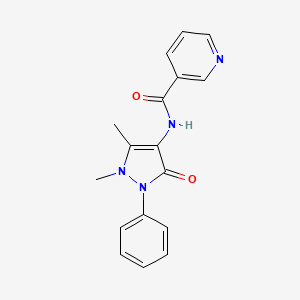![molecular formula C18H23ClN6 B1678919 8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride CAS No. 200266-76-8](/img/structure/B1678919.png)
8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride
Overview
Description
9H-Pyrido(3’,4’4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (11): is a complex heterocyclic compound. This compound is part of the pyridopyrimidine family, known for its significant biological activities and potential therapeutic applications. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives typically involves multi-step processes. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) at the methyl group of an acetyl moiety, followed by cyclization to form the pyridopyrimidine core. This is often accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further investigation .
Medicine: In medicine, derivatives of this compound have shown potential as anticancer agents. They have been found to induce apoptosis in cancer cells and inhibit the activity of multiple kinases involved in cancer progression .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine derivatives involves the inhibition of kinase activity. These compounds bind to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts various signaling pathways within the cell, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 9H-Pyrimido(4,5-b)indoles
- 9H-Pyrido(4’,3’:4,5)pyrrolo(2,3-d)pyridines
- 9H-1,3,6,9-tetraaza-fluorenes
Comparison: Compared to these similar compounds, 9H-Pyrido(3’,4’:4,5)pyrrolo(2,3-d)pyrimidine, 9-methyl-2,4-di-1-pyrrolidinyl-, hydrochloride (1:1) exhibits unique properties due to its specific substitution pattern and the presence of the pyrrolidinyl group. This makes it more effective in certain biological applications, such as kinase inhibition, due to enhanced binding affinity and selectivity .
Properties
CAS No. |
200266-76-8 |
|---|---|
Molecular Formula |
C18H23ClN6 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride |
InChI |
InChI=1S/C18H22N6.ClH/c1-22-14-6-7-19-12-13(14)15-16(22)20-18(24-10-4-5-11-24)21-17(15)23-8-2-3-9-23;/h6-7,12H,2-5,8-11H2,1H3;1H |
InChI Key |
NUPWOBTZHLNAGL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl |
Canonical SMILES |
CN1C2=C(C=NC=C2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-methyl-2,4-di-1-pyrrolidinyl-9H-pyrido(3',4'-4,5)pyrrolo(2,3-d)pyrimidine hydrochloride PNU 107484A PNU-107484A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


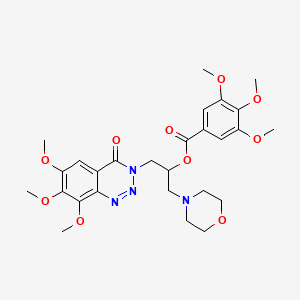
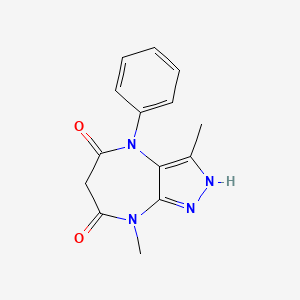
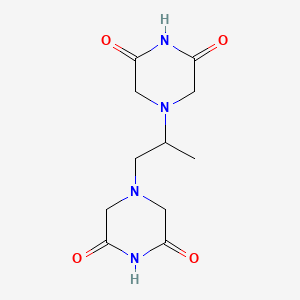
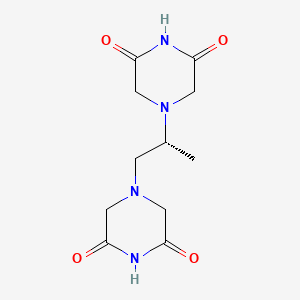
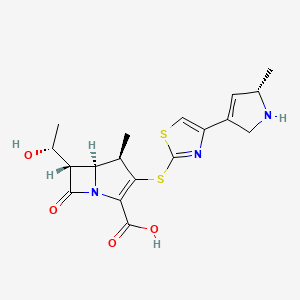
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
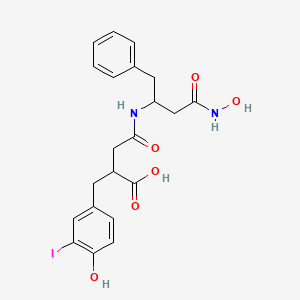
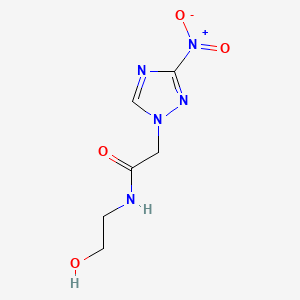

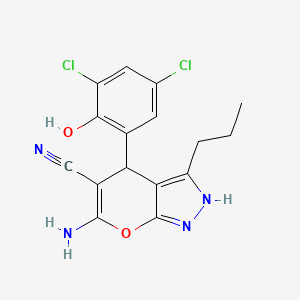
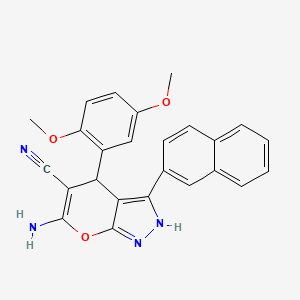
![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)
